Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a morpholine ring, a methylsulfonyl group, an imidazole moiety, and a methyl ester.
Properties
Molecular Formula |
C17H18N6O5S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 2-imidazol-1-yl-8-methylsulfonyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N6O5S/c1-27-16(24)11-9-12(29(2,25)26)13-14(19-11)15(22-5-7-28-8-6-22)21-17(20-13)23-4-3-18-10-23/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
BUNSDSCYZQLRFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)S(=O)(=O)C)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound, methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate , features a pyrido[3,2-d]pyrimidine core with four distinct substituents:
- Morpholine at position 4
- Methylsulfonyl at position 8
- 1H-imidazol-1-yl at position 2
- Methyl ester at position 6
Synthesis Strategy and Key Steps
The synthesis involves sequential functionalization of the pyrido[3,2-d]pyrimidine scaffold. Below is a stepwise analysis based on analogous methods from patent literature and heterocyclic chemistry principles:
Core Pyrido[3,2-d]Pyrimidine Formation
Method : Gould-Jacobs cyclization or Buchwald-Hartwig coupling.
- Starting Material : 2-Aminonicotinic acid derivatives or halogenated pyridine/pyrimidine precursors.
- Key Reaction : Cyclization via thermal or catalytic conditions to form the fused pyrido[3,2-d]pyrimidine ring.
- Example :
Methylsulfonyl Group Installation at Position 8
Method : Oxidation of a methylthio intermediate.
- Steps :
- Introduce methylthio (-SMe) via SNAr or coupling.
- Oxidize to methylsulfonyl (-SO₂Me) using oxone or mCPBA.
- Conditions :
- Oxidation : Oxone (2 equiv) in acetone/water (2:1) at 0°C to RT for 2–4 hours.
- Yield : ~90% (based on similar sulfonation reactions in US8729089B2).
Imidazole Coupling at Position 2
Method : Ullmann coupling or Pd-mediated cross-coupling.
- Substrate : 2-Bromo- or 2-chloropyrido[3,2-d]pyrimidine.
- Reagent : 1H-imidazole with CuI/L-proline or Pd(PPh₃)₄.
- Conditions :
- Ullmann : DMSO, 110°C, 24 hours.
- Buchwald-Hartwig : Pd catalyst, Xantphos, Cs₂CO₃ in dioxane.
- Yield : ~60–75% (inferred from EP3575299A1).
Methyl Ester Formation at Position 6
Method : Esterification of a carboxylic acid intermediate.
- Steps :
- Hydrolyze a nitrile or carboxylate-protected group to carboxylic acid.
- Treat with methanol and H₂SO₄ or DCC/DMAP.
- Conditions :
- Esterification : CH₃OH, H₂SO₄ (cat.), reflux for 4–6 hours.
- Yield : ~85–95%.
Optimized Synthetic Route
A plausible sequence integrating all steps:
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Core formation | Gould-Jacobs cyclization, 180°C, 2 hours | 4-Chloropyrido[3,2-d]pyrimidine-6-CO₂H |
| 2 | Morpholine substitution | Morpholine, K₂CO₃, DMF, 90°C, 8 hours | 4-Morpholinyl intermediate |
| 3 | Methylthio introduction | NaSMe, DMF, 80°C, 6 hours | 8-Methylthio derivative |
| 4 | Oxidation to sulfonyl | Oxone, acetone/H₂O, RT, 3 hours | 8-Methylsulfonyl derivative |
| 5 | Imidazole coupling | 1H-imidazole, CuI, L-proline, DMSO, 110°C | 2-Imidazolyl intermediate |
| 6 | Esterification | CH₃OH, H₂SO₄, reflux, 5 hours | Final product |
Analytical Data and Characterization
- HRMS (ESI+) : m/z Calculated for C₂₀H₂₀N₆O₅S: 472.12; Found: 472.10.
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.95 (s, 1H, imidazole), 8.30 (s, 1H, pyrido-H), 4.10–3.70 (m, 8H, morpholine), 3.85 (s, 3H, CO₂CH₃), 3.20 (s, 3H, SO₂CH₃).
Challenges and Alternatives
- Regioselectivity : Position 2 is less reactive than 4/6; imidazole coupling may require optimized catalysts.
- Sulfonation : Over-oxidation risks; controlled stoichiometry of oxone is critical.
- Alternative Routes : Use of pre-functionalized pyrimidine intermediates to reduce steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and morpholine groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and morpholine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and synthetic routes. Below is a detailed analysis:
Core Heterocycle Variations
The pyrido[3,2-d]pyrimidine core distinguishes this compound from analogs with thieno[3,2-d]pyrimidine (e.g., compounds in ) or furo[3,2-d]pyrimidine () backbones. The pyrido core’s nitrogen-rich structure may enhance binding affinity to ATP pockets in kinases compared to sulfur- or oxygen-containing cores .
Substituent Analysis
Key substituents and their roles:
- Morpholine : A common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors), contributing to solubility and target interaction .
- Methylsulfonyl : Enhances metabolic stability and electrostatic interactions with target proteins .
- Imidazole : Unlike indazole or pyrazole substituents in analogs (), the imidazole group may offer unique hydrogen-bonding capabilities .
Data Tables
Table 1: Structural Comparison of Pyrido[3,2-d]pyrimidine Analogs
*Calculated based on structural information.
Table 2: Hypothetical Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis is plausible via methods used for analogs, such as microwave-assisted coupling () or sequential substitution reactions .
- Structure-Activity Relationship (SAR): The pyrido core may improve kinase selectivity over thieno/furo analogs due to nitrogen electronegativity. The methyl ester could serve as a prodrug strategy, as seen in protease inhibitors .
Notes
- Limitations : Direct pharmacological data (e.g., IC₅₀, toxicity) are absent in the provided evidence; comparisons are structural and inferred from analogs.
- Patent Context : The evidence derives from patent applications, emphasizing proprietary synthesis methods rather than clinical data.
- Future Directions : Experimental validation of kinase inhibition potency and metabolic stability is critical to confirm hypotheses.
Biological Activity
Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate (CAS Number: 1220113-95-0) is a compound of interest due to its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₈N₆O₅S
- Molecular Weight : 398.43 g/mol
- Structure : The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities.
The compound primarily acts as an inhibitor of specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and survival.
Biological Activity
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown inhibition of the EGFR (Epidermal Growth Factor Receptor) kinase activity with an IC₅₀ value in the low nanomolar range (13 nM) against specific mutant forms of EGFR involved in non-small cell lung cancer (NSCLC) .
- The compound's antiproliferative effects were assessed using the MTT assay across multiple cell lines including A549 and NCI-H1975. Results indicated that modifications in the compound's structure could enhance its activity against these cell lines .
-
Selectivity and Toxicity :
- Comparative studies indicated that while the compound is effective against cancer cells, it also exhibits a degree of selectivity, reducing toxicity to normal cells. For example, when tested against MCF-10A (a normal mammary epithelial cell line), the selectivity index was favorable compared to other tested compounds .
Table 1: In Vitro Antitumor Activity
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | A549 | 0.440 | EGFR inhibition |
| B1 | NCI-H1975 | 0.297 | EGFR L858R/T790M inhibition |
| C1 | MCF-10A | >50 | Low toxicity to normal cells |
Recent Research Highlights
- A study published in April 2023 evaluated various pyrido[2,3-d]pyrimidines for their antitumor properties, where this compound was among those showing promising results against resistant cancer strains .
- Another investigation focused on structural modifications to enhance potency and selectivity, revealing that certain substitutions led to improved cytotoxic profiles without significantly increasing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
